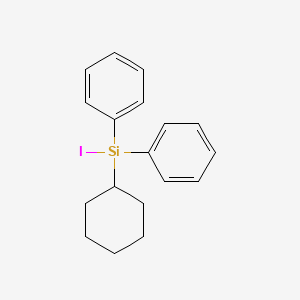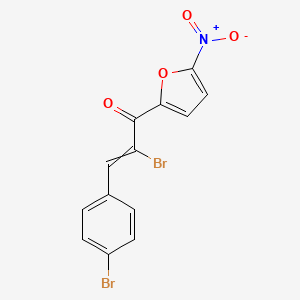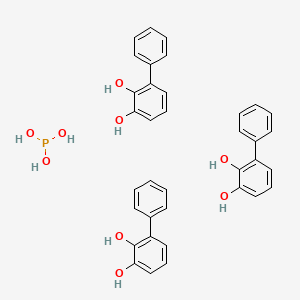
Cyclohexyl(iodo)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(iodo)diphenylsilane is an organosilicon compound that features a cyclohexyl group, an iodo group, and two phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(iodo)diphenylsilane can be synthesized through various methods, including the reaction of cyclohexyllithium with diphenyliodosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(iodo)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The iodo group can be oxidized to form cyclohexyl(diphenyl)silanol.
Reduction: The compound can be reduced to form cyclohexyl(diphenyl)silane.
Substitution: The iodo group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexyl(diphenyl)silanol.
Reduction: Cyclohexyl(diphenyl)silane.
Substitution: Various substituted cyclohexyl(diphenyl)silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(iodo)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of cyclohexyl(iodo)diphenylsilane involves the reactivity of the iodo group and the silicon atom. The iodo group can undergo nucleophilic substitution reactions, while the silicon atom can form stable bonds with carbon and other elements. These properties make the compound useful in various synthetic transformations and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylchlorodiphenylsilane: Similar structure but with a chloro group instead of an iodo group.
Cyclohexyldiphenylsilane: Lacks the halogen group, making it less reactive in certain reactions.
Cyclohexylmethyldiphenylsilane: Contains a methyl group instead of a halogen, affecting its reactivity and applications.
Uniqueness
Cyclohexyl(iodo)diphenylsilane is unique due to the presence of the iodo group, which imparts distinct reactivity compared to other halogenated or non-halogenated analogs. The iodo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
90292-72-1 |
|---|---|
Molekularformel |
C18H21ISi |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
cyclohexyl-iodo-diphenylsilane |
InChI |
InChI=1S/C18H21ISi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI-Schlüssel |
PYBAZYNFNHKUDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)







![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)



![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

